

A Technical Guide to Moniliformin: From Discovery to Modern Research

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Compound of Interest

Compound Name: Moniliformin

Cat. No.: B1676711

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An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history, discovery, and scientific research surrounding **moniliformin**, a mycotoxin produced by various *Fusarium* species. This document details its physicochemical properties, toxicological data, and the methodologies for its isolation, purification, and analysis, with a focus on providing actionable information for professionals in research and drug development.

Discovery and Historical Context

Moniliformin was first identified in 1973 in the United States from cultures of *Fusarium proliferatum* that had been isolated from maize kernels infected with southern leaf blight. Initially, the producing fungus was misidentified as *Fusarium moniliforme*. The name "**moniliformin**" is derived from the original, albeit incorrect, identification of the producing organism.

Subsequent research has revealed that **moniliformin** is produced by a wide range of *Fusarium* species, including *F. subglutinans*, *F. avenaceum*, *F. concolor*, *F. equiseti*, and *F. semitectum*. More recently, production of this mycotoxin has also been reported in *Penicillium melanoconidium*, expanding the known fungal sources of this compound. **Moniliformin** is a frequent contaminant of cereal grains, particularly maize, and has been detected in samples from various parts of the world.

Physicochemical Properties

Moniliformin is the sodium or potassium salt of 3-hydroxy-1,2-cyclobutenedione. It is a small, highly polar, and acidic molecule. Due to its ionic nature, it is highly soluble in water and other polar solvents.

Property	Value	Reference
Chemical Formula	C ₄ HNaO ₃ (Sodium Salt)	
Molar Mass	120.04 g/mol (Sodium Salt)	
Appearance	Yellow crystalline solid	
Melting Point	Decomposes at 345-355 °C without melting	
pKa	1.70	
Solubility	Very good in water and polar solvents like methanol.	
UV Absorption Maxima (λ _{max})	226 nm and 259 nm in methanol	
UV Molar Absorptivity	19100 L/mol/cm (at 229 nm in H ₂ O), 5600 L/mol/cm (at 260 nm in H ₂ O)	

Toxicological Data

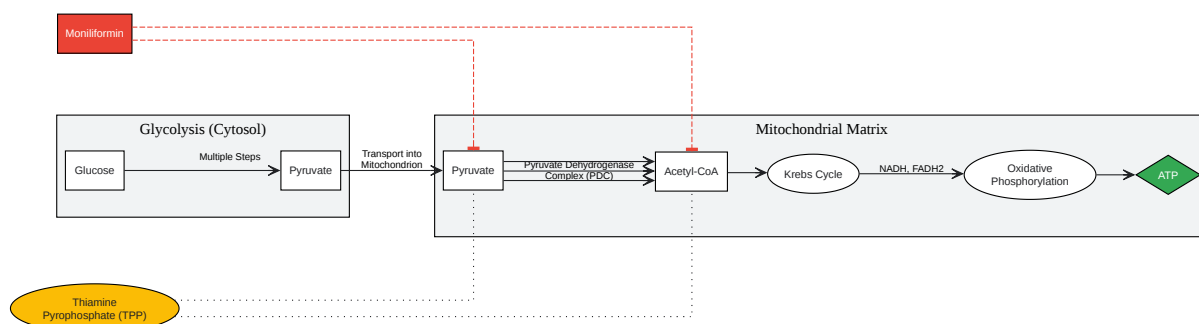
Moniliformin exhibits acute toxicity in various animal species, with cardiotoxicity being the primary effect. The mechanism of toxicity involves the inhibition of the pyruvate dehydrogenase complex, a critical enzyme linking glycolysis to the Krebs cycle.

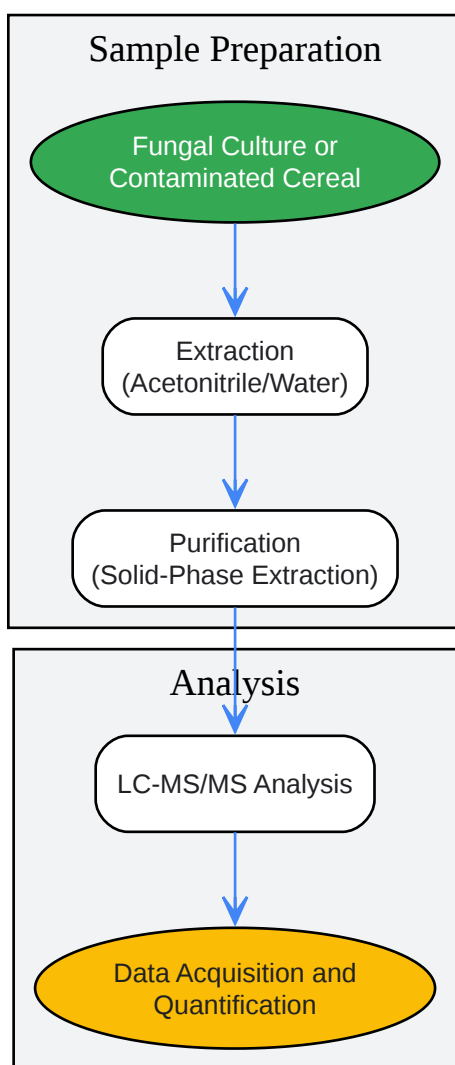
Animal Species	Route of Administration	LD50 (mg/kg body weight)	Reference
Cockerels	Oral	4.0	
Ducklings	Oral	3.68	
Mice	Intraperitoneal	20.9 - 24.0	
Rats (male)	Oral	50.0	
Rats (female)	Oral	41.57	
Mink	Intraperitoneal	2.2 - 2.8	

Mechanism of Action and Signaling Pathway

Moniliformin's primary molecular target is the pyruvate dehydrogenase complex (PDC), a key enzyme in cellular respiration. Specifically, it inhibits the pyruvate dehydrogenase (E1) component of the complex. This inhibition is dependent on the presence of the cofactor thiamine pyrophosphate (TPP). The proposed mechanism is that of a "suicide inactivator," where **moniliformin** forms a stable adduct with TPP within the active site of the enzyme, leading to irreversible inhibition.

The inhibition of PDC has significant downstream effects on cellular metabolism. By blocking the conversion of pyruvate to acetyl-CoA, **moniliformin** effectively decouples glycolysis from the Krebs cycle and oxidative phosphorylation, leading to a severe reduction in ATP production. This disruption of cellular energy metabolism is particularly detrimental to tissues with high energy demands, such as the heart muscle, explaining the observed cardiotoxicity.





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